molecular formula C21H23N3O2 B14982089 2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B14982089
M. Wt: 349.4 g/mol
InChI Key: RWUYZVOGTUTJBX-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylphenoxy group, a pyrazolyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For example, the reaction of 3,4-dimethylphenol with an appropriate acylating agent can yield the dimethylphenoxy intermediate. This intermediate can then be reacted with a pyrazole derivative under conditions that facilitate the formation of the final acetamide product .

Chemical Reactions Analysis

2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis. The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

2-(3,4-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O2/c1-15-4-7-18(8-5-15)13-24-20(10-11-22-24)23-21(25)14-26-19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,23,25)

InChI Key

RWUYZVOGTUTJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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